3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
“3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide” is a compound that contains a piperazine moiety . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, like the compound , has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Neuropharmacological Applications
- Cognitive Enhancement and Potential Therapeutic Utility : Research has explored the role of certain benzenesulfonamide derivatives as potent and selective antagonists with cognitive enhancing properties. One study highlighted a compound with high affinity for human recombinant 5-HT6 receptors, demonstrating cognitive enhancement in aged rats through potential cholinergic function enhancements. This suggests potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Herbicide Metabolism
- Selective Herbicidal Action : Studies on compounds structurally related to the queried chemical have shown mechanisms underlying the selectivity of certain herbicides for cereals, based on the ability of crop plants to metabolize the herbicide into inactive products. This metabolism involves hydroxylation followed by conjugation with a carbohydrate moiety, demonstrating the biological basis for herbicide selectivity in agriculture (Sweetser et al., 1982).
Enzyme Inhibition and Anticancer Potential
- Carbonic Anhydrase Inhibition : Research on benzenesulfonamide derivatives has also focused on their inhibitory action on human carbonic anhydrase isoforms. These inhibitors are explored for their therapeutic potential in managing conditions like glaucoma, epilepsy, obesity, and cancer. Specific studies have shown compounds with potent inhibitory action against carbonic anhydrase II and VII isoforms, indicating their relevance in epileptogenesis and potential as anticonvulsant agents (Mishra et al., 2017).
Antimicrobial Activity
- Antimicrobial and Antifungal Properties : Some novel benzenesulfonamide compounds have been investigated for their antimicrobial properties against various bacteria and fungi strains. The research indicates modest to significant activity, suggesting the potential for developing new antimicrobial agents based on benzenesulfonamide derivatives (Patel et al., 2011).
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor D2-like family .
Mode of Action
This compound acts as a potent, selective ligand for the D4 dopamine receptor . It binds to the receptor, leading to changes in the receptor’s activity. This interaction can modulate the release of neurotransmitters and influence various physiological functions .
Biochemical Pathways
The interaction of this compound with the D4 dopamine receptor affects the dopaminergic pathways . These pathways play crucial roles in several functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Pharmacokinetics
This solubility can impact its bioavailability, as it may influence the compound’s absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the D4 dopamine receptor . By acting as a ligand for this receptor, it can modulate the receptor’s activity and subsequently influence the release of neurotransmitters .
Properties
IUPAC Name |
3-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3S/c1-26-19-8-3-2-7-18(19)23-13-11-22(12-14-23)10-9-21-27(24,25)17-6-4-5-16(20)15-17/h2-8,15,21H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOGDXVVSMHSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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